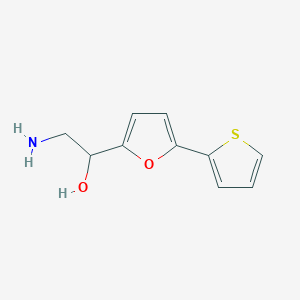

![molecular formula C20H17N5O3S B2711898 Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate CAS No. 1215477-42-1](/img/structure/B2711898.png)

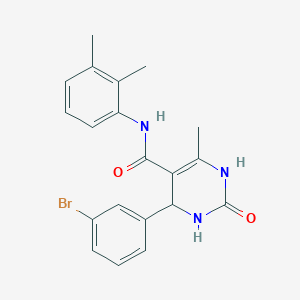

Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential anticancer agents targeting VEGFR-2 kinase . VEGFR-2 is critically involved in cancer angiogenesis, and blocking its signaling pathway has proven effective in suppressing tumor growth .

Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of these compounds is complex, with a triazolo-quinoxaline moiety forming a key part of the structure . For example, compound 22a was found to tightly bind to the receptor with an affinity value of -30.28 kcal/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The results of VEGFR-2 inhibitory activity and cytotoxicity were in high correlation .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, the yield of the synthesis of one such compound, 8-methyl-4-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio][1,2,4]triazolo[4,3-a]quinoaxaline-1-amine, was 77%, with a melting point of 250–252°C .Scientific Research Applications

- Researchers have developed novel catalytic DNA molecules (deoxyribozymes) called Aurora (purple fluorescence) and Apollon (yellow color). These deoxyribozymes can detect the presence of specific target molecules through fluorescence or color changes .

- One of the sensors derived from these deoxyribozymes was used to identify small molecule inhibitors of a ribonuclease from SARS-CoV-2 in a high-throughput screen .

- Apollon , with its yellow color change, provides a cost-effective alternative for detecting enzyme inhibitors, especially when specialized equipment is scarce .

Fluorescent and Colorimetric Sensors

High-Throughput Screening

Enzyme Inhibition Studies

Microchemistry and Quantum Dots

Mechanism of Action

Target of Action

Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline Related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents , suggesting that the targets could be viral or microbial proteins.

Mode of Action

It’s worth noting that related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit cytotoxicity . This suggests that Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate might interact with its targets in a way that inhibits their function, leading to cell death.

Biochemical Pathways

Given that related compounds have antiviral and antimicrobial activities , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of viruses or microbes.

Result of Action

Related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit cytotoxicity , suggesting that this compound may induce cell death in targeted cells.

properties

IUPAC Name |

ethyl 3-[[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-2-28-20(27)13-6-5-7-14(10-13)22-17(26)11-29-19-18-24-21-12-25(18)16-9-4-3-8-15(16)23-19/h3-10,12H,2,11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQODMYVQGBCILT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

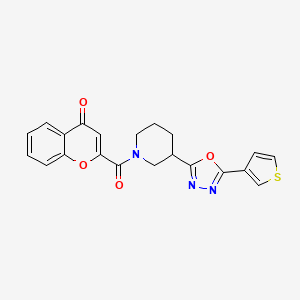

![Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2711819.png)

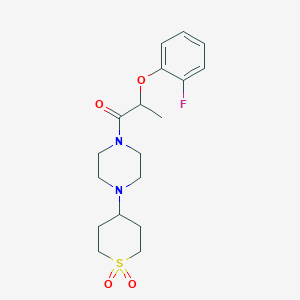

![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)

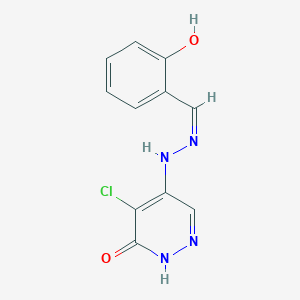

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2711824.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide](/img/structure/B2711828.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2711830.png)

![N-(4-fluorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711834.png)

![1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2711837.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2711838.png)